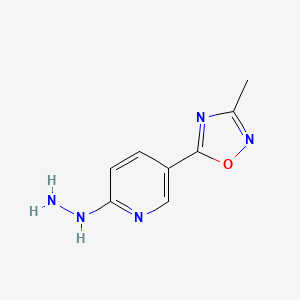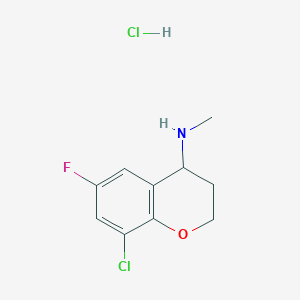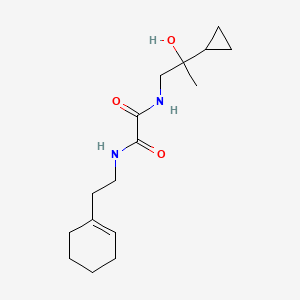![molecular formula C17H16N4O5S2 B2456681 2,4-Dimetil 3-metil-5-(2-{[1,2,4]triazolo[4,3-a]piridin-3-ilsulfanyl}acetamido)tiofeno-2,4-dicarboxilato CAS No. 379239-60-8](/img/structure/B2456681.png)
2,4-Dimetil 3-metil-5-(2-{[1,2,4]triazolo[4,3-a]piridin-3-ilsulfanyl}acetamido)tiofeno-2,4-dicarboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H16N4O5S2 and its molecular weight is 420.46. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antitumorales
El andamiaje de triazolotiadiazina ha sido explorado por su potencial como agente anticancerígeno. Los investigadores han sintetizado derivados de este compuesto y evaluado sus efectos citotóxicos en células cancerosas. Estos derivados exhiben una actividad prometedora contra varios tipos de cáncer, lo que los convierte en candidatos valiosos para futuras investigaciones .
Actividad Antimicrobiana
El mismo andamiaje ha demostrado propiedades antimicrobianas. Específicamente, los derivados de 2,4-Dimetil 3-metil-5-(2-{[1,2,4]triazolo[4,3-a]piridin-3-ilsulfanyl}acetamido)tiofeno-2,4-dicarboxilato han sido examinados por su capacidad para inhibir el crecimiento bacteriano y fúngico. Estos compuestos podrían potencialmente servir como nuevos agentes antimicrobianos .
Efectos Analgésicos y Antiinflamatorios
Los investigadores han investigado el potencial analgésico y antiinflamatorio de los derivados de triazolotiadiazina. Estos compuestos pueden modular las vías del dolor y reducir la inflamación, ofreciendo opciones terapéuticas para el control del dolor y las afecciones inflamatorias .
Propiedades Antioxidantes
La estructura del compuesto sugiere actividad antioxidante. Los antioxidantes juegan un papel crucial en la protección de las células del estrés oxidativo y la prevención del daño causado por los radicales libres. Se necesitan más estudios para explorar su capacidad antioxidante .
Inhibidores Enzimáticos
Los derivados de triazolotiadiazina han sido evaluados como inhibidores enzimáticos. Estos incluyen inhibidores de la anhidrasa carbónica, inhibidores de la colinesterasa, inhibidores de la fosfatasa alcalina, actividad antilípasa e inhibidores de la aromatasa. Tal modulación enzimática puede tener implicaciones en varias enfermedades y vías metabólicas .
Potencial Antiviral
Dada la necesidad urgente de agentes antivirales efectivos, los investigadores han investigado la actividad antiviral de compuestos basados en triazolotiadiazina. Estos derivados pueden interferir con los mecanismos de replicación o entrada viral, lo que los convierte en candidatos valiosos para el desarrollo de fármacos antivirales .
Propiedades
IUPAC Name |
dimethyl 3-methyl-5-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c1-9-12(15(23)25-2)14(28-13(9)16(24)26-3)18-11(22)8-27-17-20-19-10-6-4-5-7-21(10)17/h4-7H,8H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMSORTZSFMSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NN=C3N2C=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)
![N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2456602.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456608.png)
![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2456611.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B2456612.png)



![3-benzyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2456616.png)

